molecular formula C17H18N2O5 B5784085 N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide CAS No. 5863-10-5

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Cat. No. B5784085
CAS RN: 5863-10-5
M. Wt: 330.33 g/mol
InChI Key: OOEBHCDRSWPXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, also known as 'NEDMN', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NEDMN is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
NEDMN has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to reduce pain sensitivity in animal models of pain. In addition, NEDMN has been shown to induce apoptosis in cancer cells by activating caspase-3.

Advantages and Limitations for Lab Experiments

One of the advantages of using NEDMN in lab experiments is its high purity, which ensures reproducibility of results. Additionally, NEDMN is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using NEDMN is its cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on NEDMN. One area of focus could be the development of new drugs based on the structure of NEDMN for the treatment of various diseases. Additionally, further studies could be conducted to investigate the mechanism of action of NEDMN and its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, more research could be conducted to explore the anti-tumor properties of NEDMN and its potential use in cancer therapy.
Conclusion:
In conclusion, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of NEDMN with high purity. NEDMN has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties and has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of NEDMN and its potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of NEDMN involves the reaction between N-phenyl-4,5-dimethoxy-2-nitrobenzamide and ethyl iodide in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of NEDMN with high purity.

Scientific Research Applications

NEDMN has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. NEDMN has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBHCDRSWPXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358078
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

CAS RN

5863-10-5
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.